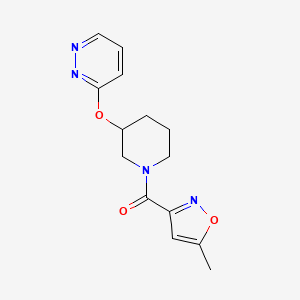

![molecular formula C24H24N6O2 B2824852 2-({1-[2-(1H-1,2,3-苯并三唑-1-基)乙酰基]哌啶-4-基}甲基)-6-苯基-2,3-二氢吡啶并[4,5-d]嘧啶-3-酮 CAS No. 2097910-44-4](/img/structure/B2824852.png)

2-({1-[2-(1H-1,2,3-苯并三唑-1-基)乙酰基]哌啶-4-基}甲基)-6-苯基-2,3-二氢吡啶并[4,5-d]嘧啶-3-酮

货号 B2824852

CAS 编号:

2097910-44-4

分子量: 428.496

InChI 键: WCZNOFYYPULSJR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a benzotriazole moiety, which is a heterocyclic compound with the chemical formula C6H5N3 . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L .科学研究应用

- HBTU is a widely used coupling reagent in solid-phase peptide synthesis (SPPS). It facilitates the formation of peptide bonds by activating carboxylic acids and promoting their reaction with amino groups. Its high reactivity and compatibility with various amino acids make it valuable for constructing peptides and proteins .

- Researchers have explored the antimicrobial properties of HBTU derivatives. By modifying the structure, scientists aim to develop novel compounds with improved efficacy against bacteria, fungi, and other pathogens .

- HBTU serves as a key intermediate in the synthesis of bioactive molecules. Medicinal chemists use it to create analogs and derivatives, potentially leading to new drug candidates. Its ability to efficiently couple amino acids aids in designing peptide-based drugs .

- In chemical biology studies, HBTU contributes to the preparation of peptide probes and mimetics. These tools help investigate protein-protein interactions, enzyme function, and cellular processes. Researchers can tailor the peptide backbone and side chains for specific applications .

- HBTU participates in the synthesis of glycodendrimers and glycopeptides. These compounds play essential roles in glycobiology, including studying carbohydrate-protein interactions, cell signaling, and immunology. By incorporating sugars into peptide scaffolds, researchers explore their biological functions .

- Beyond peptide synthesis, HBTU contributes to chemical ligation methods. Researchers use it in conjunction with other reagents (such as HOBt and DIPEA) to assemble complex molecules, including natural products and bioconjugates. These strategies enable the creation of tailored molecular architectures .

Peptide Synthesis

Antimicrobial Research

Drug Discovery

Chemical Biology

Glycodendrimers and Glycopeptides

Chemical Ligation Strategies

未来方向

属性

IUPAC Name |

2-[[1-[2-(benzotriazol-1-yl)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c31-23-11-10-20(19-6-2-1-3-7-19)26-30(23)16-18-12-14-28(15-13-18)24(32)17-29-22-9-5-4-8-21(22)25-27-29/h1-11,18H,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZNOFYYPULSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2824771.png)

![N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2824777.png)

![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)

![7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2824783.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2824787.png)

![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2824792.png)